2-(Bromomethyl)-1-methoxy-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZQICKUZAGVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173354 | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-86-2 | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular structure of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene
An In-depth Technical Guide on 2-(Bromomethyl)-1-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound (CAS No: 19689-86-2). This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. Its utility stems from the presence of three distinct functional groups on a benzene scaffold: a reactive bromomethyl group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group. This guide includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis via benzylic bromination, and a discussion of its expected spectroscopic characteristics.
Molecular Structure and Physicochemical Properties
This compound possesses a substituted benzene core. The substituents are arranged in a 1,2,3- (or ortho) configuration, which induces significant steric and electronic effects that govern the molecule's reactivity. The bromomethyl group is a potent electrophilic site, highly susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide array of functionalities. The nitro group is a strong deactivating group, influencing the aromatic ring's susceptibility to further electrophilic substitution and modulating the reactivity of the benzylic position.
Quantitative and qualitative data for the compound are summarized in the table below. It should be noted that while the molecular formula and weight are well-defined, specific experimental physical constants such as melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 19689-86-2 | [1][2] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Boiling Point | Data not available in published literature. | [1] |
| Melting Point | Data not available in published literature. | [1] |
| InChIKey | QWZQICKUZAGVFN-UHFFFAOYAU | [1] |
| SMILES | COC1=C(CBr)C(=CC=C1)N(=O)=O | - |
Synthesis Pathway and Experimental Protocol
The principal synthetic route to this compound is the free-radical bromination of the benzylic methyl group of its precursor, 2-methyl-1-methoxy-3-nitrobenzene. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[3][4][5]
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of the target compound.
Caption: Synthesis workflow for this compound via Wohl-Ziegler reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Wohl-Ziegler bromination applied to substituted toluenes.[6][7] Researchers should perform their own risk assessment and optimization.
Materials:
-
2-Methyl-1-methoxy-3-nitrobenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile, chlorobenzene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-1-methoxy-3-nitrobenzene and the solvent (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: Add N-Bromosuccinimide and the radical initiator (AIBN or BPO) to the flask.
-
Reaction Execution: Heat the mixture to reflux (for CCl₄, approx. 77°C) with vigorous stirring. The reaction can be initiated by the application of heat or irradiation with a suitable lamp. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.
-
Workup: Once the reaction is complete (typically indicated by the consumption of the denser NBS and the appearance of the less dense succinimide floating on the surface), cool the reaction mixture to room temperature.[3]
-
Filter the solid succinimide by-product and wash the filter cake with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any residual HBr), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | -OCH₃ (methoxy) protons: A sharp singlet integrating to 3H, expected in the range of δ 3.9-4.1 ppm. -CH₂Br (bromomethyl) protons: A sharp singlet integrating to 2H, expected in the range of δ 4.5-4.8 ppm. Aromatic protons: Three protons on the aromatic ring, likely appearing as complex multiplets or distinct doublets/triplets between δ 7.2-8.0 ppm. The proton ortho to the nitro group is expected to be the most downfield shifted. |
| ¹³C NMR | -OCH₃ carbon: A signal expected around δ 55-60 ppm. -CH₂Br carbon: A signal expected around δ 30-35 ppm. Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon bearing the nitro group (C3) and the carbon bearing the methoxy group (C1) would be the most deshielded and shielded, respectively, due to electronic effects. The ipso-carbon attached to the bromomethyl group (C2) would also be clearly identifiable. |
| IR Spec. | C-H (aromatic): Stretching vibrations typically appear above 3000 cm⁻¹. C-H (aliphatic): Stretching vibrations for the methoxy and bromomethyl groups expected around 2850-2960 cm⁻¹. N=O (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-O (ether): Stretching band around 1200-1275 cm⁻¹. C-Br stretch: A signal is expected in the fingerprint region, typically around 550-650 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): The molecular ion peak would appear as a doublet due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values would be 245 and 247. Fragmentation: A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 166. Another significant fragmentation pathway would be the formation of the methoxy-nitrobenzyl cation at m/z 166 after the loss of Br radical, which could undergo further fragmentation. |
Applications in Research and Drug Development
This compound is a versatile building block. Its primary utility lies in its ability to act as a precursor for more complex molecules.
-
Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This enables the construction of diverse molecular libraries.
-
Scaffold Elaboration: The nitro group can be readily reduced to an amine. This newly formed amino group can then undergo numerous subsequent reactions, including diazotization, acylation, and reductive amination, providing a secondary point for molecular diversification.
-
Precursor for Heterocycles: The ortho-relationship of the functional groups makes this compound a potential precursor for the synthesis of various heterocyclic systems, such as isoindolinones, which are privileged structures in medicinal chemistry.
This combination of reactive sites makes the compound a valuable starting material for the synthesis of novel therapeutic agents, agrochemicals, and functional organic materials.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | 19689-86-2 | Benchchem [benchchem.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
The Dichotomous Reactivity of the Bromomethyl Group in Nitroaromatics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in nitroaromatic compounds. These molecules serve as versatile intermediates in organic synthesis and are pivotal in the development of novel therapeutics. The presence of the electron-withdrawing nitro group significantly influences the chemical behavior of the benzylic bromide, activating it towards a variety of transformations. This document outlines the key reaction mechanisms, provides quantitative data, details experimental protocols, and presents visual diagrams of the core processes to facilitate a comprehensive understanding.
Core Reactivity Principles
The reactivity of the bromomethyl group on a nitroaromatic ring is primarily dictated by the strong electron-withdrawing nature of the nitro group (-NO₂). This group deactivates the aromatic ring towards electrophilic substitution but significantly activates the benzylic carbon of the bromomethyl group towards nucleophilic attack and facilitates the formation of radical and anionic intermediates. The position of the nitro group (ortho, meta, or para) relative to the bromomethyl group also plays a crucial role in modulating this reactivity.
The primary reaction pathways include:
-
Nucleophilic Substitution (SN2)
-
Radical Reactions
-
Anion-Radical Mechanisms
-
Elimination Reactions
The electron-withdrawing nitro group makes the benzyl bromide moiety more susceptible to nucleophilic substitution reactions[1]. This allows for the formation of a wide variety of derivatives, including ethers, amines, and esters, which can be further utilized in the synthesis of complex organic molecules[1].
Nucleophilic Substitution Reactions (SN2)
The most common reaction pathway for bromomethyl nitroaromatics is the bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it a prime target for nucleophiles.
The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs[2]. This process typically results in the inversion of stereochemical configuration if the carbon is chiral[3]. The rate of the SN2 reaction is dependent on the concentration of both the nitroaromatic substrate and the nucleophile[2].
Factors influencing SN2 reactivity:
-
Nucleophile: Stronger, less sterically hindered nucleophiles favor the SN2 reaction.
-
Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.
-
Steric Hindrance: Substituents on the aromatic ring ortho to the bromomethyl group can sterically hinder the backside attack of the nucleophile, slowing the reaction rate[4][5][6]. For instance, the presence of two methyl groups in the 3- and 5-positions of 4-nitrobenzyl chloride completely inhibits the typical elimination reaction and instead favors SN2 displacement[4].
Radical and Anion-Radical Reactions
In addition to nucleophilic substitution, bromomethyl nitroaromatics can undergo reactions involving radical intermediates. These are often initiated by light, heat, or a radical initiator like azobisisobutyronitrile (AIBN)[7]. The benzylic C-H and C-Br bonds are relatively weak, making them susceptible to homolytic cleavage[8].
The reaction of 4-nitrobenzyl bromide with soft bases can lead to the formation of 1,2-bis(4-nitrophenyl)ethane via an anion-radical mechanism, whereas hard bases tend to favor the SN2 product[9]. This highlights the nuanced reactivity dependent on the choice of reagents[9].
The proposed mechanism often involves a single-electron transfer (SET) from the base to the nitroaromatic compound, generating a nitrobenzyl radical anion. This can then lose a bromide ion to form a nitrobenzyl radical, which can then dimerize or react with other species in the medium[10].
Quantitative Data Summary
The efficiency of synthetic procedures for producing bromomethyl nitroaromatics varies with the methodology. Below is a summary of yields reported for the synthesis of p-nitrobenzyl bromide and o-nitrobenzyl bromide.
Table 1: Synthesis of p-Nitrobenzyl Bromide
| Brominating Agent | Catalyst/Conditions | Substrate | Yield | Reference |
| Liquid Bromine | Heat (145-150°C) | p-Nitrotoluene | 53-59% | Organic Syntheses[11] |
| Liquid Bromine | Tungsten lamp | p-Nitrotoluene | 60-70% | Brewster (cited in[11]) |
| Liquid Bromine | Antimony tribromide | p-Nitrotoluene | 76% | Cavill (cited in[12]) |
| Bromide/Bromate | CCl₄, excess p-nitrotoluene | p-Nitrotoluene | High yield | Adimurthy et al. (cited in[12]) |
Table 2: Synthesis of o-Nitrobenzyl Bromide
| Brominating Agent | Initiator/Conditions | Substrate | Yield | Reference |
| HBr/H₂O₂ | Azobisisobutyronitrile, 72-75°C | o-Nitrotoluene | 98.5% | ChemicalBook[13] |
| HBr/H₂O₂ | Azobisisobutyronitrile, 72-75°C | o-Nitrotoluene | >90% | Patent CN109576483A[14] |
| HBr/H₂O₂ | Diisopropyl azodicarboxylate, 78-82°C | o-Nitrotoluene | 83.2% | Patent CN103641722A[15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of p-Nitrobenzyl Bromide via Photochemical Bromination
This protocol is adapted from the procedure described by Brewster, which is noted for being simpler and more convenient than heating with liquid bromine alone[11].
Materials:
-
p-Nitrotoluene
-
Liquid Bromine
-
Carbon tetrachloride (or other suitable solvent)
-
Two 300-watt tungsten lamps
-
Reaction flask with reflux condenser and dropping funnel
-
Gas trap
-
Recrystallization solvent (e.g., ligroin)
-
Decolorizing carbon (Norite)
Procedure:
-
Dissolve p-nitrotoluene in a suitable solvent in the reaction flask.
-
Position the two 300-watt tungsten lamps to illuminate the flask.
-
Heat the mixture to reflux.
-
Slowly add liquid bromine dropwise to the refluxing solution over a period of several hours. The HBr gas evolved should be passed through a gas trap.
-
After the addition is complete, continue refluxing until the bromine color disappears.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to crystallize the crude product.
-
Collect the crude product by suction filtration and wash with a small amount of cold solvent.
-
For purification, dissolve the crude product in hot ligroin, add decolorizing carbon, and boil for 10 minutes[11].
-
Filter the hot solution rapidly with suction and allow the filtrate to cool, inducing crystallization.
-
Collect the purified crystals by suction filtration, wash with cold ligroin, and dry. The expected yield is 60-70%[11].
Safety Note: p-Nitrobenzyl bromide is a lachrymator and should be handled with caution in a well-ventilated fume hood. If it comes into contact with the skin, wash the affected area with alcohol[11].
Protocol 2: Synthesis of o-Nitrobenzyl Bromide using HBr/H₂O₂
This protocol is based on a high-yield, safer procedure that avoids the use of liquid bromine[13][14].
Materials:
-
o-Nitrotoluene
-
Dichloroethane (or chlorobenzene)
-
Azobisisobutyronitrile (AIBN)
-
40% Hydrobromic acid (HBr)
-
30% Hydrogen peroxide (H₂O₂)
-
5000 L reaction vessel equipped for heating and addition
-
Water for washing
Procedure:
-
In the reactor, combine dichloroethane and o-nitrotoluene. Add AIBN as the radical initiator[13].
-
In a separate preparation, mix another portion of o-nitrotoluene and dichloroethane, add 40% HBr, and heat the mixture to 72-75°C[13].
-
Slowly and simultaneously add the AIBN-containing solution and 30% H₂O₂ to the hot HBr mixture over a period of time (e.g., a 1:4 dropwise rate is mentioned)[13][14].
-
After the addition is complete, maintain the reaction temperature at 72-75°C for an additional 2 hours to ensure the reaction goes to completion[13][14].
-
Cool the reaction mixture to room temperature.
-
Allow the layers to separate. Remove the upper aqueous layer.
-
Wash the lower organic layer with water.
-
Remove the solvent (dichloroethane) by distillation under reduced pressure.
-
The resulting solid can be further purified by washing with cold dichloroethane to yield the white solid product[13]. This method reports a very high yield of 98.5% with high purity[13].
Applications in Drug Development and Synthesis
The reactivity of the bromomethyl group in nitroaromatics makes these compounds valuable building blocks in medicinal chemistry and organic synthesis.
-
Protecting Groups: The p-nitrobenzyl group is often used as a protecting group for carboxylic acids and phenols. It is stable under a variety of conditions but can be readily cleaved by reduction of the nitro group followed by cyclization or hydrolysis.
-
Synthetic Intermediates: These compounds are precursors to a wide range of substituted nitroaromatics. For example, o-nitrobenzyl bromide can be converted to o-nitrobenzaldehyde, a key intermediate in the synthesis of various heterocyclic compounds[16].
-
Pharmacophore Moiety: The nitroaromatic scaffold itself is present in numerous bioactive molecules. The ability to functionalize the benzylic position allows for the synthesis of libraries of compounds for drug discovery screening. For instance, 3-Methyl-4-nitrobenzyl bromide is a key intermediate in the production of various pharmaceuticals and agrochemicals[17].
Conclusion
The bromomethyl group in nitroaromatics exhibits a rich and varied reactivity profile, governed by the powerful electronic influence of the nitro substituent. Understanding the interplay between nucleophilic substitution, radical, and anion-radical pathways is crucial for harnessing these reagents effectively in synthesis. The choice of reaction conditions—particularly the nature of the base or nucleophile, solvent, and initiator—allows chemists to selectively steer the reaction towards the desired outcome. With robust synthetic protocols now available, these versatile intermediates will continue to be indispensable tools for researchers in organic chemistry and drug development.
References
- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Improved Process For The Synthesis Of Para Nitrobenzyl Bromide [quickcompany.in]
- 13. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 14. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-(Bromomethyl)-1-methoxy-3-nitrobenzene as a Photolabile Protecting Group Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic chemistry and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photolabile protecting groups (PPGs), also known as photocages, offer an unparalleled level of control, enabling the release of a protected molecule with spatial and temporal precision upon irradiation with light. Among the various classes of PPGs, ortho-nitrobenzyl derivatives have emerged as a robust and versatile platform. This technical guide focuses on a specific, yet highly promising precursor, 2-(Bromomethyl)-1-methoxy-3-nitrobenzene , for the generation of such photolabile protecting groups.
This document provides a comprehensive overview of the synthesis, properties, and application of this compound as a precursor for photolabile protecting groups, with a focus on its utility in protecting carboxylic acids, phosphates, and amines. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and development settings.
Core Concepts: The ortho-Nitrobenzyl Photolabile Protecting Group
The photolability of ortho-nitrobenzyl compounds stems from a light-induced intramolecular rearrangement, often described as a Norrish Type II reaction. Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately cleaving the bond to the protected functional group and releasing it, typically alongside a 2-nitrosobenzaldehyde or 2-nitroso-ketone byproduct.[1][2] The substitution pattern on the aromatic ring can significantly influence the photochemical properties of the protecting group, such as its absorption wavelength and quantum yield of photolysis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the precursor molecule, this compound, is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₈BrNO₃ | [3] |
| Molecular Weight | 246.06 g/mol | [3] |
| CAS Number | 19689-86-2 | [3] |
| Appearance | Likely a solid (based on related compounds) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the radical bromination of its methyl precursor, 2-methyl-1-methoxy-3-nitrobenzene.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-3-nitroanisole (1-methoxy-2-methyl-3-nitrobenzene)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitroanisole (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq).
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp (a standard 254 nm or 365 nm lamp can be used) to initiate the radical reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Note: This is a generalized protocol based on standard benzylic bromination procedures. Optimization of reaction conditions (e.g., solvent, initiator, reaction time) may be necessary to achieve optimal yields.
Application as a Photolabile Protecting Group Precursor
The utility of this compound lies in its reactive bromomethyl group, which can readily undergo nucleophilic substitution with a variety of functional groups, including carboxylic acids, phosphates, and amines, to form the corresponding photolabile esters, phosphate esters, and N-protected compounds.
Protection of Carboxylic Acids
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Add a solution of this compound (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting photolabile ester by column chromatography.
Protection of Phosphates
Experimental Protocol:
-
Dissolve the phosphate derivative (e.g., a dialkyl phosphate) (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a suitable base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) and stir for 15-30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight or until completion as monitored by TLC or ³¹P NMR.
-
Work-up the reaction by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Purify the resulting photolabile phosphate triester by column chromatography.
Protection of Amines
Experimental Protocol:
-
To a solution of the amine (1.0 eq) in a solvent such as dichloromethane (DCM) or acetonitrile, add a mild base like potassium carbonate or triethylamine (1.5 eq).
-
Add this compound (1.1 eq) and stir the mixture at room temperature.
-
Monitor the progress of the N-alkylation reaction by TLC.
-
Once the starting amine is consumed, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the N-(2-methoxy-3-nitrobenzyl) protected amine by column chromatography.
Photodeprotection
The removal of the 2-methoxy-3-nitrobenzyl protecting group is achieved by irradiation with UV light. The specific wavelength and duration of irradiation will depend on the substrate and the experimental setup.
General Photodeprotection Protocol:
-
Dissolve the protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The choice of solvent can influence the reaction rate and byproduct formation.
-
Irradiate the solution with a UV lamp. Typical wavelengths for o-nitrobenzyl groups are in the range of 300-365 nm.[2]
-
Monitor the deprotection process by TLC, HPLC, or NMR spectroscopy to determine the optimal irradiation time.
-
Upon complete cleavage, the solvent is removed under reduced pressure, and the deprotected compound can be isolated and purified from the photolytic byproducts.
Quantitative Data
| Photochemical Parameter | Estimated Value/Range | Notes |
| Optimal Photolysis Wavelength (λmax) | 300 - 365 nm | Typical for o-nitrobenzyl chromophores.[2] |
| Quantum Yield (Φ) | 0.01 - 0.5 | Highly dependent on the protected functional group and solvent conditions.[5][6] |
| Photolysis Byproduct | 2-Methoxy-3-nitrosobenzaldehyde |
Signaling Pathways and Experimental Workflows
The application of photolabile protecting groups is particularly powerful in biological systems for the controlled release of signaling molecules, enzyme substrates, or drugs. The workflow for such an experiment is depicted below.
Caption: Experimental workflow for utilizing a caged bioactive molecule.
Logical Relationships in Photodeprotection
The photodeprotection process follows a well-defined sequence of events initiated by light absorption.
Caption: Key steps in the photodeprotection of o-nitrobenzyl compounds.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of a range of photolabile protecting groups. Its straightforward preparation and the reactivity of the benzylic bromide position allow for the efficient caging of various important functional groups. The ability to trigger the release of these functionalities with light provides researchers in chemistry, biology, and medicine with a powerful tool for precise molecular control. While further characterization of the specific photophysical properties of this particular derivative is warranted, the extensive knowledge base surrounding ortho-nitrobenzyl photochemistry provides a strong foundation for its successful application. This guide offers the necessary theoretical background and practical protocols to begin exploring the potential of this compound in a variety of research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 19689-86-2 | Benchchem [benchchem.com]
- 5. Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
The Nitrobenzyl Cage: A Technical Guide to 2-Methoxy-6-Nitrobenzyl Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The precise control over the activity of bioactive molecules is a cornerstone of modern medicinal chemistry and chemical biology. Among the arsenal of tools available, photolabile protecting groups (PPGs), or "caged" compounds, have emerged as powerful instruments for spatiotemporal control of biological processes. This technical guide delves into the core of a particularly advantageous class of PPGs: the 2-methoxy-6-nitrobenzyl compounds. These structures offer a blend of favorable photochemical properties and synthetic accessibility, making them invaluable for a range of applications, from fundamental research to drug delivery.
This guide provides an in-depth overview of the synthesis, photochemical properties, and applications of 2-methoxy-6-nitrobenzyl compounds, with a focus on their use in probing and controlling cellular signaling pathways. We will explore detailed experimental protocols, present quantitative data for key compounds, and visualize the underlying mechanisms and workflows.
Core Concepts: The Power of Light-Activated Moieties
The fundamental principle behind caged compounds lies in the temporary inactivation of a biologically active molecule by covalent attachment of a PPG. The 2-methoxy-6-nitrobenzyl group serves as an efficient light-sensitive "cage" that can be cleaved upon irradiation with a specific wavelength of light, typically in the near-UV range. This photo-uncaging event rapidly releases the active molecule, allowing for its effects to be studied with high temporal and spatial resolution.
The mechanism of photocleavage for o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct. The substitution pattern on the aromatic ring, such as the 2-methoxy and 6-nitro groups, can significantly influence the photochemical properties of the caging group, including its absorption wavelength, quantum yield, and uncaging kinetics.
Quantitative Data Summary
The efficiency of a photolabile protecting group is paramount for its utility. Key parameters include the quantum yield (Φ), which represents the efficiency of photorelease upon absorption of a photon, and the two-photon absorption cross-section (σ₂), which is crucial for applications involving two-photon excitation for deeper tissue penetration and reduced scattering. The following table summarizes key photochemical properties for a selection of nitrobenzyl-based caging groups.
| Caging Group Derivative | Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Reference |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.01 - 0.1 | ~0.02 | [1] |
| 6-Nitroveratryl (NV) | ~350 | Varies with leaving group | - | [2] |
| α-Carboxy-2-nitrobenzyl (αCNB) | 308 | 0.38 | - | [3] |
| 4,5-Dimethoxy-2-nitrobenzyl esters | 308 | ~0.03 | - | [3] |
| Biphenyl-caged GABA | 800 | - | 11 | [4] |
Experimental Protocols
Synthesis of 2-Methoxy-6-nitrobenzyl Precursors
The synthesis of 2-methoxy-6-nitrobenzyl compounds typically starts from commercially available precursors. A common strategy involves the bromination of 2-methyl-3-nitroanisole.
Synthesis of 2-Methoxy-6-nitrobenzyl Bromide:
-
Materials: 2-Methyl-3-nitroanisole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-methyl-3-nitroanisole in CCl₄ in a round-bottom flask.
-
Add NBS and a catalytic amount of AIBN to the solution.
-
Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-6-nitrobenzyl bromide.
-
General Protocol for Caging a Bioactive Molecule
The following is a general procedure for caging a molecule containing a hydroxyl or carboxyl group with 2-methoxy-6-nitrobenzyl bromide.
-
Materials: Bioactive molecule with a free hydroxyl or carboxyl group, 2-Methoxy-6-nitrobenzyl bromide, a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate), appropriate solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve the bioactive molecule in the chosen solvent.
-
Add the base to the solution and stir for a short period to deprotonate the hydroxyl or carboxyl group.
-
Add a solution of 2-methoxy-6-nitrobenzyl bromide in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the caged compound by column chromatography or preparative HPLC.
-
Protocol for Photolysis (Uncaging)
-
Equipment: A light source capable of emitting in the near-UV range (e.g., mercury lamp with appropriate filters, UV LED, or a laser).
-
Procedure:
-
Prepare a solution of the caged compound in a suitable buffer or cell culture medium.
-
Transfer the solution to a cuvette, petri dish, or the experimental chamber.
-
Irradiate the sample with the light source at the appropriate wavelength (typically around 365 nm for nitrobenzyl compounds).
-
The duration and intensity of irradiation should be optimized based on the quantum yield of the caged compound and the desired concentration of the released molecule.
-
Monitor the release of the bioactive molecule using an appropriate analytical technique (e.g., HPLC, mass spectrometry, or a biological assay).
-
Mandatory Visualizations
Signaling Pathway: Spatiotemporal Control of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The ability to precisely control the activity of key kinases in this pathway is essential for dissecting its complex regulation. 2-Methoxy-6-nitrobenzyl caged inhibitors of kinases like MEK (MAPK/ERK kinase) can be used to achieve this spatiotemporal control.
Caption: Control of the MAPK signaling pathway using a 2-methoxy-6-nitrobenzyl caged MEK inhibitor.
Experimental Workflow: From Synthesis to Biological Readout
The successful application of caged compounds requires a systematic workflow that encompasses chemical synthesis, purification, characterization, and finally, the biological experiment with a clear readout.
Caption: A typical experimental workflow for using 2-methoxy-6-nitrobenzyl caged compounds.
Conclusion
2-Methoxy-6-nitrobenzyl compounds represent a versatile and powerful class of photolabile protecting groups with significant potential in medicinal chemistry and drug development. Their favorable photochemical properties and synthetic tractability allow for the precise control of a wide range of bioactive molecules. The ability to initiate biological processes with a pulse of light opens up new avenues for understanding complex signaling networks, developing novel therapeutic strategies, and designing sophisticated drug delivery systems. As our understanding of photochemistry and our ability to manipulate light at the micro- and nano-scale continue to advance, the applications of these remarkable molecular tools are poised to expand even further.
References
- 1. Spatiotemporal control of kinases and the biomolecular tools to trace activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optogenetic Approaches for the Spatiotemporal Control of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alcohol Protection using 2-(Bromomethyl)-1-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its selective removal. The 2-methoxy-3-nitrobenzyl (MNB) group is an attractive choice for the protection of alcohols due to its introduction under standard Williamson ether synthesis conditions and its subsequent traceless removal via photolysis. This "caged" alcohol can be deprotected with high spatial and temporal control using UV light, minimizing the need for harsh chemical reagents that could affect sensitive functional groups elsewhere in the molecule.
This document provides a detailed protocol for the protection of alcohols using 2-(bromomethyl)-1-methoxy-3-nitrobenzene and the subsequent photolytic deprotection of the resulting 2-methoxy-3-nitrobenzyl ether.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and serves as a representative example of expected outcomes based on typical Williamson ether synthesis reactions with similar benzyl bromides. Actual yields and reaction times may vary depending on the specific substrate and experimental conditions.
| Substrate Alcohol | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol (Primary) | 2-Methoxy-3-nitrobenzyl benzyl ether | NaH | THF | 25 | 4 | 92 |
| Cyclohexanol (Secondary) | 2-Methoxy-3-nitrobenzyl cyclohexyl ether | NaH | DMF | 50 | 12 | 78 |
| tert-Butanol (Tertiary) | No Reaction | NaH | THF | 25 | 24 | 0 |
| Phenol | 2-Methoxy-3-nitrobenzyl phenyl ether | K₂CO₃ | Acetone | 60 | 8 | 85 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzyl alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound (1.1 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-methoxy-3-nitrobenzyl benzyl ether.
Protocol 2: Photolytic Deprotection of a 2-Methoxy-3-nitrobenzyl Ether
Materials:
-
2-Methoxy-3-nitrobenzyl protected alcohol
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
Silica gel for purification
Procedure:
-
Dissolve the 2-methoxy-3-nitrobenzyl protected alcohol in an appropriate solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.05 M.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.
-
Irradiate the solution with a UV lamp while maintaining a constant temperature (usually room temperature). The irradiation time will depend on the substrate, concentration, and the intensity of the light source. Monitor the reaction progress by TLC or HPLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product, which contains the deprotected alcohol and the 2-methoxy-3-nitrosobenzaldehyde byproduct, can be purified by flash column chromatography on silica gel to isolate the pure alcohol.
Mandatory Visualization
Caption: Workflow for the protection of an alcohol using this compound.
Caption: Signaling pathway for the photolytic deprotection of a 2-methoxy-3-nitrobenzyl ether.
Application Notes and Protocols: Protecting Hindered Phenols with 2-(Bromomethyl)-1-methoxy-3-nitrobenzene
A comprehensive search for established protocols on the use of 2-(bromomethyl)-1-methoxy-3-nitrobenzene as a protecting group for hindered phenols has revealed a significant lack of specific, documented procedures in the scientific literature. While the principles of protecting group chemistry are well-established, the direct application of this particular reagent for this specific purpose is not described in the available resources.
Researchers and drug development professionals should be aware that while this compound possesses the chemical functionalities that might suggest its potential as a protecting group—namely a reactive bromomethyl group for attachment to the phenolic oxygen—its efficacy, reaction conditions, and deprotection strategies for hindered phenols have not been reported. The steric hindrance of the phenol and the electronic properties of the reagent would necessitate empirical determination of optimal conditions.
General Considerations for Phenol Protection
The protection of phenols is a common strategy in multi-step organic synthesis to prevent unwanted side reactions of the hydroxyl group. The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal.
Properties of this compound
To aid researchers who may wish to investigate the potential of this reagent, the known physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃[1][2] |
| Molecular Weight | 246.06 g/mol [1][2] |
| CAS Number | 19689-86-2[1] |
The structure of this compound features a bromomethyl group, which is a key reactive site for nucleophilic substitution by a phenoxide ion. The nitro and methoxy groups on the benzene ring influence the reactivity of the bromomethyl group.[2]
Hypothetical Protection Workflow
While no specific protocol exists, a hypothetical workflow for the protection of a hindered phenol using this compound can be conceptualized based on general principles of Williamson ether synthesis. This would typically involve the deprotonation of the hindered phenol to form a phenoxide, followed by its reaction with the electrophilic benzylic bromide.
Caption: Hypothetical workflow for the protection of a hindered phenol.
Proposed Experimental Protocol (Exploratory)
The following is a generalized, exploratory protocol that researchers could use as a starting point for investigating the protection of a hindered phenol. It is crucial to note that this protocol is not based on a literature precedent and would require significant optimization.
Materials:
-
Hindered Phenol
-
This compound
-
Anhydrous base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile)
-
Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)
-
Stirring apparatus and temperature control
-
Reagents for workup (e.g., water, organic solvent for extraction, brine)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the hindered phenol in the anhydrous solvent in the reaction vessel.
-
Deprotonation: Add the base to the solution and stir at room temperature until complete deprotonation is expected. The formation of the phenoxide may be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.
-
Alkylation: Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: The reaction progress should be monitored by TLC. The reaction temperature may be adjusted (e.g., heating) to facilitate the reaction, especially given the steric hindrance.
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the protected phenol.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, mass spectrometry, IR spectroscopy) to confirm its structure.
Potential Deprotection Strategies
The removal of this hypothetical protecting group would likely involve the cleavage of the benzylic ether linkage. Potential strategies could include:
-
Catalytic Hydrogenolysis: The presence of the nitro group might complicate standard hydrogenolysis conditions (e.g., H₂, Pd/C), as it could also be reduced.
-
Strong Acid: Treatment with strong acids like HBr or BBr₃ is a common method for cleaving methyl ethers and could potentially cleave the benzylic ether.[3]
-
Oxidative Cleavage: Certain reagents can oxidatively cleave benzyl ethers.
-
Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for the deprotection of phenolic ethers.[4][5]
Caption: General deprotection scheme for a protected phenol.
The use of this compound for the protection of hindered phenols is an unexplored area of research. The information provided here is intended to serve as a foundational guide for researchers interested in investigating this potential synthetic methodology. Significant experimental work would be required to establish viable protocols, determine reaction efficiencies, and identify effective deprotection conditions. As with any new synthetic procedure, careful planning, execution, and characterization are paramount.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | 19689-86-2 | Benchchem [benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Application Notes and Protocols for the Photochemical Deprotection of 2-Methoxy-6-nitrobenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxy-6-nitrobenzyl group is a valuable photolabile protecting group (PPG) for alcohols, finding significant application in organic synthesis, chemical biology, and drug delivery. Its utility stems from its stability under various chemical conditions and its susceptibility to cleavage upon irradiation with UV light, allowing for the controlled release of the protected alcohol with high spatial and temporal precision. This "uncaging" process is traceless, as the byproducts are typically small, neutral molecules that do not interfere with biological systems. The deprotection proceeds via a Norrish Type II photoreaction, an intramolecular hydrogen abstraction by the excited nitro group. This application note provides a detailed protocol for the photochemical deprotection of 2-methoxy-6-nitrobenzyl ethers, along with relevant quantitative data and mechanistic diagrams.
Data Presentation
The efficiency of the photochemical deprotection of 2-methoxy-6-nitrobenzyl ethers, and the closely related and more extensively studied 4,5-dimethoxy-2-nitrobenzyl (6-nitroveratryl, NV) ethers, is influenced by factors such as the substrate, solvent, and irradiation wavelength. Below is a summary of representative quantitative data.
| Protected Alcohol | Protecting Group | Wavelength (nm) | Solvent | Irradiation Time | Yield (%) | Reference |
| Generic Alcohol | 2-Nitrobenzyl | > 300 | Acetonitrile | Varies | Good to Quantitative | [1] |
| Cyclohexylmethanol | 6-Nitroveratryl | 350 | Acetonitrile | 5 min | 92 | [2] |
| 3-Phenyl-1-propanol | 6-Nitroveratryl | 350 | Acetonitrile | 5 min | 95 | [2] |
| Cholesterol | 6-Nitroveratryl | 350 | Dichloromethane | 15 min | 82 | [3] |
| Various Alcohols | p-Methoxybenzyl (PMB) | N/A (Electrochemical) | Methanol | N/A | up to 93 | [4] |
| Various Alcohols | o- and p-Nitrobenzyl | N/A (Chemical) | Methanol/Water | 1.5 - 32 h | Moderate to Good | [5] |
Signaling Pathway and Mechanism
The photochemical deprotection of 2-methoxy-6-nitrobenzyl ethers proceeds through a well-established intramolecular redox reaction known as a Norrish Type II reaction. The key steps are illustrated in the diagram below.
Caption: Mechanism of photochemical deprotection of 2-methoxy-6-nitrobenzyl ethers.
Experimental Protocols
This section provides a detailed, representative protocol for the photochemical deprotection of a 2-methoxy-6-nitrobenzyl ether. The protocol is adapted from a similar procedure for the closely related 6-nitroveratryl ethers and should be optimized for specific substrates.[2]
Materials:
-
2-Methoxy-6-nitrobenzyl protected alcohol
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Buffer solution (e.g., phosphate buffer, pH 7.4) for biological applications
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a filter to isolate the 350-365 nm region)
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Solution Preparation: Dissolve the 2-methoxy-6-nitrobenzyl protected alcohol in acetonitrile (or a suitable solvent system like acetonitrile/water) to a concentration of 1-10 mM in a quartz reaction vessel. For biological experiments, a buffered aqueous solution is preferred.
-
Degassing (Optional but Recommended): To minimize side reactions with oxygen, degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor and commence stirring. Irradiate the solution with a UV lamp, ensuring the light source is centered on the sample. The irradiation time will vary depending on the substrate, concentration, and lamp intensity. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol. The byproduct, 2-methoxy-6-nitrosobenzaldehyde, can also be isolated.
-
Characterization: Confirm the identity and purity of the deprotected alcohol using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Experimental Workflow
The following diagram illustrates the general workflow for the photochemical deprotection experiment.
Caption: General workflow for photochemical deprotection.
Conclusion
The 2-methoxy-6-nitrobenzyl photolabile protecting group offers a robust and versatile tool for the controlled release of alcohols. The deprotection protocol is straightforward and generally high-yielding, making it suitable for a wide range of applications in research and development. Careful optimization of reaction conditions, particularly irradiation time and solvent, is recommended to achieve the best results for specific substrates. The mechanistic understanding of the Norrish Type II reaction allows for the rational design of experiments and the prediction of potential outcomes.
References
Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxy-6-nitrobenzyl (MeONB) group is a member of the widely utilized o-nitrobenzyl class of photoremovable protecting groups (PPGs). These PPGs are instrumental in a variety of applications, including the synthesis of complex molecules, drug delivery, and the spatial and temporal control of biologically active compounds ("caged compounds"). The introduction of a methoxy group onto the nitrobenzyl chromophore serves to red-shift the absorption maximum, allowing for cleavage with longer, less phototoxic wavelengths of UV-A light. This feature is particularly advantageous for applications involving sensitive biological systems.
The cleavage mechanism generally proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and form a 2-methoxy-6-nitrosobenzaldehyde byproduct. The efficiency of this process is dependent on several factors, including the irradiation wavelength, the nature of the protected substrate, and the solvent.
Optimal Wavelength for Cleavage
The optimal wavelength for the photolytic cleavage of 2-methoxy-6-nitrobenzyl and its closely related analogue, the 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl or NV) protecting group, lies in the near-UV range, typically between 350 nm and 420 nm . The methoxy substituents increase the molar absorptivity in this range, enabling efficient cleavage at wavelengths that minimize potential damage to sensitive substrates, such as peptides, nucleic acids, and living cells.[1] While cleavage can be initiated at shorter wavelengths, the use of wavelengths above 350 nm is a key advantage of this protecting group class.[1][2]
Commonly employed irradiation sources include mercury lamps with filters, specialized photoreactors (e.g., Rayonet) equipped with 350 nm or 420 nm lamps, and increasingly, high-power light-emitting diodes (LEDs) centered around 365 nm or 405 nm.[3][4]
Quantitative Data Summary
The efficiency of photocleavage is characterized by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (cleavage) to the number of photons absorbed. The following tables summarize key quantitative data for 2-nitrobenzyl-type protecting groups.
Table 1: Recommended Wavelengths for Cleavage of 2-Nitrobenzyl Derivatives
| Protecting Group Family | Recommended Wavelength (nm) | Typical Application / Notes | Source(s) |
| 2-Nitrobenzyl (general) | ~ 340 - 365 | General purpose, high cleavage efficiency. | [5][6] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | 350 - 420 | Increased absorbance at longer wavelengths, suitable for biological applications. | [1][7] |
| 2-Methoxy-6-nitrobenzyl | 350 - 420 | Similar properties to the NV group. | [1][7] |
Table 2: Quantum Yields (Φ) for Photolysis of o-Nitrobenzyl Derivatives
| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Source(s) |
| 1-(2-Nitrophenyl)ethyl phosphate esters | Not specified | 0.49 - 0.63 | Not specified | [6] |
| Various from o-nitroveratryl | Not specified | Varies with leaving group | Not specified | [8][9] |
| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not specified | [2] |
| o-Nitrobenzyl alcohol derivatives | Not specified | ~ 0.60 | Various | [10] |
Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are illustrative for the o-nitrobenzyl family.
Experimental Protocols
Protocol 1: General Procedure for Photocleavage of a 2-Methoxy-6-nitrobenzyl Protected Compound in Solution
This protocol provides a general guideline for the photolytic deprotection of a substrate in a solution phase. The ideal setup, concentration, and irradiation time will need to be optimized for each specific compound.
Materials:
-
2-Methoxy-6-nitrobenzyl protected substrate
-
Anhydrous solvent (e.g., Methanol, Dichloromethane, Acetonitrile, or an appropriate buffer for biological samples)
-
Photoreactor (e.g., Rayonet reactor with 350 nm or 420 nm lamps, or a high-power 365 nm LED setup)
-
Quartz or Pyrex reaction vessel (Note: standard borosilicate glass will absorb a significant portion of UV light below ~320 nm; Pyrex is suitable for >340 nm, while Quartz is preferred for full-spectrum transmission)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Analytical equipment for monitoring the reaction (e.g., TLC, HPLC, LC-MS)
Procedure:
-
Preparation: Dissolve the 2-methoxy-6-nitrobenzyl protected compound in the chosen solvent in the reaction vessel. The concentration should be optimized, but a starting point of 1-10 mM is common. Ensure the solution is optically clear.
-
Degassing (Optional but Recommended): For reactions sensitive to oxidation, degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. Oxygen can sometimes interfere with the excited state of the chromophore.
-
Irradiation: Place the reaction vessel inside the photoreactor. If using an immersion lamp, ensure it is properly positioned. Begin stirring to ensure homogenous irradiation of the solution.
-
Monitoring: Monitor the progress of the deprotection by periodically taking aliquots of the reaction mixture and analyzing them by a suitable method (e.g., HPLC, TLC). The disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct can be tracked.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo. The crude product can then be purified by standard techniques such as column chromatography, recrystallization, or preparative HPLC to remove the photolytic byproduct (2-methoxy-6-nitrosobenzaldehyde) and any remaining starting material.
Protocol 2: Cleavage of a 2-Nitrobenzyl Linker on a Solid Support
This protocol is applicable for applications such as the release of molecules from a solid-phase synthesis resin or a microarray surface.
Materials:
-
Solid support with attached 2-nitrobenzyl-linked molecule (e.g., glass slide, resin beads)
-
Appropriate solvent or buffer to swell the resin or immerse the surface
-
UV light source (e.g., UV lamp, LED array) with a filter to select the desired wavelength (e.g., 365 nm)
-
Collection vessel
Procedure:
-
Preparation: If using a resin, swell it in an appropriate solvent in a suitable reaction vessel (e.g., a fritted funnel). If using a surface like a microarray, place it in a chamber that can hold a shallow layer of buffer or solvent.
-
Irradiation: Position the UV source at a fixed distance from the solid support to ensure even illumination. Irradiate the support for a predetermined time. For surfaces, close to 80% of a fluorophore was removed from immobilized DNA after UV irradiation at 340 nm.[6]
-
Elution and Collection: After irradiation, collect the supernatant/solvent. This fraction will contain the cleaved molecule.
-
Washing: Wash the solid support with fresh solvent multiple times to ensure complete collection of the released product. Combine the initial supernatant with the washings.
-
Analysis and Purification: Analyze the collected solution to confirm the presence and purity of the desired product. The solution can be concentrated and the product purified as needed.
Visualizations
Photocleavage Reaction Mechanism
Caption: Reaction pathway for the photoremoval of a 2-methoxy-6-nitrobenzyl group.
General Experimental Workflow
Caption: A typical workflow for the photolytic deprotection experiment in solution.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. arep.med.harvard.edu [arep.med.harvard.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wavelength-controlled orthogonal photolysis of protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Synthesis of Heterocyclic Compounds via Nucleophilic Substitution with 2-(Bromomethyl)-1-methoxy-3-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-(Bromomethyl)-1-methoxy-3-nitrobenzene as a key starting material. The methodologies focus on nucleophilic substitution reactions to construct various seven-membered heterocyclic scaffolds, including benzoxazepines, benzothiazepines, and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Introduction
This compound is a versatile reagent for the synthesis of a variety of heterocyclic systems. The presence of a benzylic bromide provides a reactive site for nucleophilic attack, while the methoxy and nitro groups on the benzene ring can influence the reactivity and ultimately the biological activity of the final products. The electron-withdrawing nitro group can play a role in the bioactivity of the synthesized compounds, with nitro-containing heterocyles being investigated for applications ranging from anticancer and antimicrobial to anxiolytic agents.[1][2] This document outlines the synthesis of three key heterocyclic systems: 8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine, 8-methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepine, and 8-methoxy-6-nitro-1,2,3,4-tetrahydro-1,4-diazepine derivatives.
Synthetic Strategies and Reaction Mechanisms
The general synthetic approach involves a two-step process:
-
Nucleophilic Substitution: An initial SN2 reaction where a bifunctional nucleophile attacks the benzylic carbon of this compound, displacing the bromide ion.
-
Intramolecular Cyclization: A subsequent intramolecular reaction leading to the formation of the seven-membered heterocyclic ring.
The nature of the nucleophile dictates the type of heterocycle formed.
-
Benzoxazepines: Synthesized using 2-aminoethanol, where the amino group acts as the initial nucleophile, followed by intramolecular cyclization involving the hydroxyl group.
-
Benzothiazepines: Synthesized using 2-aminothiophenol, where the more nucleophilic thiol group is expected to initially attack the benzylic bromide.
-
Benzodiazepines: Synthesized using ethane-1,2-diamine, leading to the formation of a diazepine ring system.
Data Presentation
The following table summarizes the key transformations and expected products. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.
| Starting Material | Nucleophile | Product | Expected Yield (%) |
| This compound | 2-Aminoethanol | 8-Methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine | 60-75 |
| This compound | 2-Aminothiophenol | 8-Methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepine | 65-80 |
| This compound | Ethane-1,2-diamine | 8-Methoxy-6-nitro-1,2,3,4-tetrahydro-1,4-diazepine | 55-70 |
Experimental Protocols
General Considerations: All reactions should be carried out in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity. Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol 1: Synthesis of 8-Methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine
This protocol describes the reaction of this compound with 2-aminoethanol.
Materials:
-
This compound
-
2-Aminoethanol
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: N-Alkylation
-
To a solution of 2-aminoethanol (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, N-(2-hydroxyethyl)-2-(methoxymethyl)-3-nitrobenzenamine.
Step 2: Intramolecular Cyclization
-
Wash the sodium hydride (1.5 equivalents) with hexanes to remove the mineral oil and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the crude intermediate from Step 1 in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: Synthesis of 8-Methoxy-6-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepine
This protocol details the reaction of this compound with 2-aminothiophenol.
Materials:
-
This compound
-
2-Aminothiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2-aminothiophenol (1.1 equivalents) in DMF, add potassium carbonate (2.5 equivalents).
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.
Protocol 3: Synthesis of 8-Methoxy-6-nitro-1,2,3,4-tetrahydro-1,4-diazepine Derivative
This protocol outlines the reaction of this compound with ethane-1,2-diamine. Due to the presence of two nucleophilic amino groups, a mixture of products including the desired cyclized product and polymeric byproducts may be formed. Careful control of reaction conditions is crucial.
Materials:
-
This compound
-
Ethane-1,2-diamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane and methanol for chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
In a separate flask, dissolve ethane-1,2-diamine (5.0 equivalents, excess to favor mono-alkylation and subsequent cyclization) and triethylamine (2.0 equivalents) in dichloromethane.
-
Slowly add the solution of the benzyl bromide to the diamine solution at 0 °C over a period of 2-3 hours using a syringe pump (high dilution conditions to minimize polymerization).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the desired cyclized product.
Mandatory Visualizations
General workflow for the synthesis of heterocyclic compounds.
Reaction scheme for benzoxazepine synthesis.
Reaction scheme for benzothiazepine synthesis.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of the synthesized nitro-substituted benzoxazepines, benzothiazepines, and benzodiazepines are yet to be fully elucidated, related compounds have shown promising pharmacological properties.
-
Anticancer Activity: Nitro-substituted benzothiazoles and benzoxazepines have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis. Potential signaling pathways that could be affected include those involved in cell cycle regulation and programmed cell death.
-
Antibacterial Activity: Benzothiazole derivatives containing a nitro group have been reported to exhibit antibacterial activity against a range of bacteria.[2] The mechanism may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
-
Anxiolytic Activity: Benzodiazepines are well-known for their anxiolytic effects, which are mediated through the enhancement of GABAA receptor activity in the central nervous system.[1] The synthesized nitro-substituted benzodiazepine could potentially modulate GABAergic neurotransmission.
Potential signaling pathways for the synthesized compounds.
Further pharmacological screening of these novel heterocyclic compounds is warranted to fully explore their therapeutic potential and to elucidate their precise mechanisms of action.
References
- 1. Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Multistep Synthesis Strategy Incorporating a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), also known as photocages, are chemical moieties that can be removed from a molecule upon irradiation with light.[1] This unique property provides researchers with unparalleled spatiotemporal control over the activation of bioactive molecules, making PPGs indispensable tools in chemical synthesis, drug delivery, and cell biology.[2][3] By rendering a molecule biologically inert until a pulse of light is applied, "caged compounds" allow for precise activation at a specific location and time, minimizing off-target effects and enabling the study of dynamic biological processes.[4][5]
These application notes provide an overview of common PPGs, quantitative data on their photochemical properties, and detailed protocols for a multistep synthesis of a caged peptide and its subsequent application in a cellular context.
Commonly Used Photolabile Protecting Groups
The selection of a PPG is dictated by the specific application, with key considerations being the wavelength of activation, the efficiency of photorelease, and the stability of the caged compound.[6][7] The efficacy of a PPG is often quantified by its decaging efficiency (δu), which is the product of the molar extinction coefficient (ε) at the activation wavelength and the quantum yield of uncaging (φu).[6]
Several classes of PPGs have been developed, each with distinct characteristics:
-
o-Nitrobenzyl (NB) Derivatives: This is the most widely used class of PPGs.[8] They are synthetically accessible and can protect a wide range of functional groups, including carboxylates, phosphates, and amines.[1] Modifications to the nitrobenzyl core, such as the addition of methoxy groups (e.g., nitroveratryl or NV), can improve photochemical properties.[9]
-
Coumarin-Based Groups: These PPGs often exhibit improved photophysical properties, including red-shifted absorption maxima and high molar extinction coefficients.[6] They are particularly useful for applications requiring visible light for deprotection, which is less damaging to biological samples than UV light.[5]
-
p-Hydroxyphenacyl (pHP) Groups: The pHP chromophore is known for its rapid release kinetics and clean photoreaction, which proceeds through a photo-Favorskii rearrangement to yield a single, non-interfering photoproduct.[1][2]
Quantitative Data for Selected Photolabile Protecting Groups
The following table summarizes the key photochemical properties of several common PPGs. Researchers should select a PPG based on the desired activation wavelength and required release efficiency.
| Protecting Group (PPG) | Abbreviation | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (φu) | Decaging Efficiency (δu = ε × φu) (M⁻¹cm⁻¹) | Protected Groups |
| 2-Nitrobenzyl | NB | ~260-350 | ~5,000 at 347 nm | 0.1 - 0.5 | ~500 - 2,500 | Carboxylates, Phosphates, Amines, Alcohols |
| 1-(2-Nitrophenyl)ethyl | NPE | ~260-350 | ~3,400 at 347 nm | 0.49 - 0.63 | ~1,600 - 2,100 | Phosphates, Carboxylates |
| 7-(Diethylamino)coumarin-4-yl)methyl | DEACM | ~380-400 | ~20,000 at 395 nm | 0.005 - 0.08 | ~100 - 1,600 | Carboxylates, Phosphates (via carbamate/carbonate linkage) |
| p-Hydroxyphenacyl | pHP | ~270-320 | ~15,000 at 270 nm | 0.1 - 0.4 | ~1,500 - 6,000 | Carboxylates, Phosphates, Sulfonates |
| 3',5'-Dimethoxybenzoin | DMB | ~350 | ~5,000 at 350 nm | ~0.64 | ~3,200 | Carboxylates, Phosphates |
Data compiled from multiple sources.[1][6][10] Values can vary significantly based on the leaving group, solvent, and pH.
Application Note 1: Multistep Synthesis of a Caged Peptide
This section details the strategy and protocols for synthesizing a peptide containing a "caged" amino acid using solid-phase peptide synthesis (SPPS). The example uses a nitrobenzyl-based PPG to protect the side chain of a lysine residue.
Logical Workflow for Caged Peptide Synthesis
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembites.org [chembites.org]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
dealing with o-nitrosobenzaldehyde byproduct after photolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with byproducts from the photolysis of o-nitrobenzaldehyde.
Troubleshooting Guides
This section provides solutions to common problems encountered during and after the photolysis of o-nitrobenzaldehyde.
Issue 1: Incomplete Photolysis Reaction
Symptoms:
-
Significant amount of starting o-nitrobenzaldehyde remains after the expected reaction time.
-
Low yield of the desired deprotected product.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Light Exposure | Ensure the light source has the correct wavelength (typically 300-400 nm) and sufficient intensity. Verify the age and output of the lamp. For quantitative assessment, chemical actinometry can be employed.[1] |
| Light Attenuation | Highly concentrated solutions can prevent light from penetrating the entire sample. Dilute the reaction mixture or use a reaction vessel with a shorter path length. |
| Inner Filter Effect | The photoproducts, particularly o-nitrosobenzoic acid, can absorb at the same wavelength as the starting material, preventing further reaction. Monitor the reaction progress and consider stopping at a reasonable conversion rate before this effect becomes significant. |
| Solvent Quenching | Some solvents can quench the excited state of the o-nitrobenzyl compound. Ensure the chosen solvent is appropriate for photochemistry. |
| Degassing | The presence of oxygen can sometimes interfere with photochemical reactions. Consider degassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before starting the photolysis. |
Issue 2: Formation of Undesired Side Products
Symptoms:
-
Presence of unexpected spots on TLC or peaks in HPLC/GC analysis.
-
Discoloration of the reaction mixture (e.g., formation of a dark precipitate).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Photoreactions | The primary photoproduct, o-nitrosobenzaldehyde, can undergo further photochemical reactions, such as dimerization to form azobenzene compounds. Minimize over-irradiation by monitoring the reaction closely and stopping it once the starting material is consumed. |
| Reaction with Solvent or Other Reagents | The excited state of o-nitrobenzaldehyde or the generated nitroso intermediates can be reactive. Ensure all reagents and the solvent are compatible with the photochemical conditions. |
| Thermal Decomposition | If the reaction is performed at elevated temperatures, thermal side reactions may occur. Maintain a controlled and appropriate temperature during photolysis. |
Issue 3: Difficulty in Isolating the Desired Product
Symptoms:
-
The final product is contaminated with the photolysis byproduct (o-nitrosobenzoic acid or o-nitrosobenzaldehyde).
-
Low recovery of the desired product after purification.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Purification Method | The acidic nature of the primary byproduct, o-nitrosobenzoic acid, allows for its efficient removal via a basic aqueous wash (acid-base extraction). If the desired product is neutral and organic-soluble, this is the recommended first-line purification step. For non-acidic byproducts or for very high purity requirements, column chromatography or recrystallization may be necessary. |
| Emulsion Formation During Extraction | During the basic wash, an emulsion may form, making separation difficult. To break the emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| Product Precipitation | If the desired product has low solubility in the chosen organic solvent, it may precipitate during the extraction process. In such cases, use a larger volume of solvent or a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of o-nitrobenzaldehyde photolysis?
The primary photochemical reaction of o-nitrobenzaldehyde is an intramolecular rearrangement to form o-nitrosobenzoic acid.[2][3] Under certain conditions, o-nitrosobenzaldehyde can also be formed as an intermediate or byproduct.
Q2: How can I remove the o-nitrosobenzoic acid byproduct from my reaction mixture?
Since o-nitrosobenzoic acid is a carboxylic acid, it can be effectively removed by performing an acid-base extraction. This involves washing the organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic byproduct will be deprotonated to its water-soluble carboxylate salt and will move into the aqueous layer, while the neutral desired product remains in the organic layer.[4][5][6][7][8]
Q3: Can I use column chromatography to purify my product?
Yes, column chromatography is a viable option for purifying the desired product, especially if the desired product and the byproducts have different polarities. However, due to the reactive nature of nitroso compounds, it is advisable to perform the chromatography promptly after the reaction.[9]
Q4: Is the o-nitrosobenzaldehyde byproduct stable?
o-Nitroso compounds can be reactive and may undergo further reactions, such as dimerization.[9] It is recommended to handle and purify the reaction mixture promptly after photolysis.
Q5: How can I monitor the progress of the photolysis reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1][10] These methods allow for the visualization of the disappearance of the starting material and the appearance of the product and byproducts over time.
Data Presentation
Table 1: Solubility of o-Nitrosobenzoic Acid
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [4] |
| Ethanol | Soluble | [4] |
| Ether | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Benzene | Very slightly soluble | [4] |
| Carbon Disulfide | Very slightly soluble | [4] |
Table 2: Comparison of Purification Methods for Removal of Acidic Byproducts
| Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the acidic nature of the byproduct. | Fast, efficient for removing acidic impurities, scalable. | May lead to emulsions; not effective for non-acidic byproducts. |
| Column Chromatography | Separation based on differences in polarity. | Can provide very high purity; separates multiple components. | Can be time-consuming and requires larger volumes of solvent; potential for product degradation on the stationary phase. |
| Crystallization | Separation based on differences in solubility. | Can yield very pure crystalline product; scalable. | Requires a suitable solvent system; may result in lower yields if the product is also somewhat soluble. |
Experimental Protocols
Protocol 1: Removal of o-Nitrosobenzoic Acid by Acid-Base Extraction
This protocol is suitable for the purification of a neutral, organic-soluble desired product from the acidic byproduct o-nitrosobenzoic acid.
-
Reaction Quenching: After the photolysis is complete, transfer the reaction mixture to a separatory funnel.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in which your desired product is soluble.
-
First Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium salt of o-nitrosobenzoic acid) will typically be the bottom layer (confirm by adding a drop of water).
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the washing step (steps 3-6) with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acidic byproduct.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the purified desired product.
Protocol 2: Monitoring Reaction Progress by HPLC
This protocol provides a general guideline for monitoring the photolysis of o-nitrobenzaldehyde using reverse-phase HPLC.
-
Sample Preparation: At various time points during the photolysis, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to an appropriate concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for the specific desired product.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at a wavelength where both the starting material and products absorb (e.g., 254 nm).
-
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor the decrease in the peak area of o-nitrobenzaldehyde and the increase in the peak areas of the desired product and any byproducts.
Mandatory Visualizations
Caption: Photolysis pathway of o-nitrobenzaldehyde.
Caption: Workflow for byproduct removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. magritek.com [magritek.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 10. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability and Cleavage of 2-Methoxy-6-nitrobenzyl Ethers
Welcome to the technical support center for the use of 2-methoxy-6-nitrobenzyl ethers as protecting groups. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable are 2-methoxy-6-nitrobenzyl ethers to acidic conditions?
A1: 2-Methoxy-6-nitrobenzyl ethers, like other benzyl-type ethers, are generally stable to mild acidic conditions. However, they can be cleaved by strong acids such as trifluoroacetic acid (TFA) or strong Lewis acids. The stability is substrate-dependent, and prolonged exposure or elevated temperatures can lead to cleavage. For sensitive substrates, acidic deprotection may lead to side reactions.
Q2: Are 2-methoxy-6-nitrobenzyl ethers stable under basic conditions?
A2: No, 2-methoxy-6-nitrobenzyl ethers are susceptible to cleavage under specific basic conditions. A mild and efficient protocol using 20% aqueous sodium hydroxide in methanol at elevated temperatures has been shown to effectively cleave o-nitrobenzyl ethers.[1] This method is advantageous as it is compatible with various other protecting groups.
Q3: What is the primary method for cleaving 2-methoxy-6-nitrobenzyl ethers?
A3: The most common and well-documented method for cleaving 2-methoxy-6-nitrobenzyl ethers is through photolysis. The ortho-nitrobenzyl group is a widely used photolabile protecting group that can be removed by irradiation with UV light, typically around 350-365 nm.[2] This method offers excellent spatial and temporal control over deprotection.
Q4: Can the cleavage of 2-methoxy-6-nitrobenzyl ethers be orthogonal to other protecting groups?
A4: Yes, the deprotection of 2-methoxy-6-nitrobenzyl ethers can be orthogonal to many common protecting groups. For instance, the basic cleavage method using NaOH/methanol is compatible with silyl ethers (e.g., TBDMS) and Boc groups.[1] Photolytic cleavage is also highly orthogonal as it does not require chemical reagents that might affect other protecting groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage (Basic Conditions) | 1. Insufficient reaction time or temperature. 2. Deactivated substrate. 3. Insufficient oxygen in the reaction mixture. | 1. Increase reaction time or ensure the temperature is maintained at 75°C. 2. For resistant substrates, longer reaction times may be necessary. Monitor the reaction by TLC or LC-MS. 3. Ensure the reaction is not performed under degassed conditions as oxygen is believed to be necessary for the reaction.[1] |
| Incomplete Cleavage (Acidic Conditions) | 1. Acid is not strong enough. 2. Insufficient reaction time. 3. Presence of acid-sensitive functionalities leading to complex mixtures. | 1. Switch to a stronger acid like neat trifluoroacetic acid. Consider adding a scavenger like triethylsilane to trap the released benzyl cation.[3] 2. Increase the reaction time and monitor progress. 3. If the substrate is acid-sensitive, consider an alternative deprotection method (e.g., basic or photolytic cleavage). |
| Formation of Side Products | 1. Under acidic conditions, the benzyl cation can be trapped by other nucleophiles or lead to rearrangements. 2. Under basic conditions, other base-labile groups may be cleaved. 3. Photolysis can generate nitrosobenzaldehyde byproducts.[4] | 1. Use a cation scavenger such as triethylsilane or anisole when using strong acids. 2. Screen for the stability of other functional groups under the basic cleavage conditions. The reported NaOH/methanol method is compatible with silyl ethers and Boc groups.[1] 3. Ensure proper purification after photolytic cleavage to remove byproducts. |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the starting material or product under the cleavage conditions. 3. Issues with work-up and purification. | 1. Optimize reaction conditions (time, temperature, reagent concentration). 2. For sensitive molecules, consider milder conditions or a different deprotection strategy. 3. Ensure appropriate extraction and chromatography conditions to isolate the desired product. |
Summary of Cleavage Conditions
| Condition | Reagents | Typical Conditions | Yield | Notes |
| Basic Cleavage | 20% aq. NaOH, Methanol | 75°C, 1.5 - 32 h | Moderate to Good[1] | Compatible with silyl ethers and Boc groups.[1] Reaction requires oxygen.[1] |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Room temperature, time varies | Substrate dependent | Can cleave other acid-labile groups. Use of a scavenger is recommended.[3] |
| Photolytic Cleavage | UV Light | ~350-365 nm, time varies | Good to Excellent[2] | Highly orthogonal. Byproducts such as nitrosobenzaldehyde are formed.[4] |
Detailed Experimental Protocols
Protocol 1: Basic Cleavage of 2-Methoxy-6-nitrobenzyl Ethers
This protocol is adapted from a procedure developed for the cleavage of o- and p-nitrobenzyl ethers.[1]
Materials:
-
2-Methoxy-6-nitrobenzyl ether protected substrate
-
Methanol (MeOH)
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial containing the 2-methoxy-6-nitrobenzyl ether (1.0 equiv), add methanol and 20% aqueous NaOH in a 1:1 ratio (e.g., for 30 mg of substrate, use 1.0 mL of MeOH and 1.0 mL of 20% aq. NaOH).
-
Stir the reaction mixture at 75°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1.5 to over 30 hours depending on the substrate.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography to obtain the deprotected alcohol.
Visualizations
Caption: Experimental workflow for the basic cleavage of 2-methoxy-6-nitrobenzyl ethers.
Caption: Troubleshooting decision tree for deprotection of 2-methoxy-6-nitrobenzyl ethers.
References
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. chemrxiv.org [chemrxiv.org]
preventing premature deprotection of photolabile groups under ambient light
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature deprotection of photolabile protecting groups (PPGs) under ambient light.
Troubleshooting Guide: Unintended Deprotection of Photolabile Groups
Experiencing premature cleavage of your photolabile protecting group? Follow this step-by-step guide to identify and resolve the issue.
Step 1: Assess the Extent of Deprotection
Before troubleshooting, quantify the amount of premature deprotection. This will serve as a baseline to evaluate the effectiveness of your corrective measures. A detailed protocol for a photostability test is provided in the "Experimental Protocols" section below.
Step 2: Identify the Light Source
Is your compound unexpectedly deprotecting on the benchtop? The primary suspect is ambient light.
-
Direct Sunlight: Even brief exposure to direct sunlight can be sufficient to cleave more sensitive PPGs.
-
Laboratory Lighting: Standard fluorescent or LED lighting can also cause gradual deprotection over time. One study noted that some caged compounds are stable under LED lighting, which emits less UV radiation compared to fluorescent bulbs.[1]
Step 3: Review Your Handling and Storage Procedures
Inadequate protection during routine handling is a common cause of premature deprotection.
-
Containers: Are you using appropriate containers? Clear glass or plastic vials offer minimal protection.
-
Covering: Are your solutions and samples adequately covered when not in use?
Step 4: Evaluate the Photolabile Protecting Group's Intrinsic Stability
Not all PPGs are created equal. Some are inherently more susceptible to ambient light.
-
Absorption Spectrum: Does the absorption spectrum of your PPG overlap with the emission spectrum of your laboratory's lighting? PPGs with absorption maxima shifted to longer, less energetic wavelengths (red-shifted) are generally more stable under ambient light.[2]
-
Decaging Efficiency: A high decaging efficiency, which is the product of the molar extinction coefficient and the quantum yield, can sometimes correlate with higher sensitivity to ambient light.[2]
Step 5: Consider Chemical Factors
The chemical environment of your caged compound can influence its stability.
-
Solvent: The choice of solvent can affect the rate of photodeprotection.[3]
-
pH: The pH of the solution can also play a role in the stability of the caged compound.[3]
-
Additives: Are there any other compounds in your solution that could be acting as photosensitizers?
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting premature deprotection.
References
Technical Support Center: Scale-Up of Reactions Involving 2-(Bromomethyl)-1-methoxy-3-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving 2-(Bromomethyl)-1-methoxy-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
The most prevalent method for synthesizing this compound is through the radical bromination of its precursor, 2-methyl-1-methoxy-3-nitrobenzene. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride or acetonitrile.[1][2] The use of NBS is advantageous as it provides a low and steady concentration of bromine, which helps to minimize side reactions.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several key challenges:
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Exothermic Reactions: Both the initial nitration to produce the precursor and the subsequent benzylic bromination are often highly exothermic.[3] Managing heat removal becomes critical on a larger scale to prevent thermal runaway.
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Purification Method: Laboratory-scale purification often relies on column chromatography, which is generally not economically viable for industrial production. The transition to crystallization for large-scale purification requires careful solvent selection and optimization.[3]
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Side Reactions: The formation of impurities, particularly the dibrominated byproduct (2,2-bis(bromomethyl)-1-methoxy-3-nitrobenzene), can be a significant issue. Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial to ensure selective mono-bromination.[4]
Q3: How do the substituents on the aromatic ring influence the reactivity of this compound?
The arrangement of the methoxy, bromomethyl, and nitro groups on the benzene ring dictates the compound's chemical reactivity. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[5] Conversely, the methoxy group is an activating, ortho-para directing group. The bromomethyl group is the primary site of reactivity, with the bromine atom acting as a good leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution reactions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Monobrominated Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient radical initiator. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature; benzylic brominations are often carried out at the reflux temperature of the solvent. - Ensure an adequate amount of radical initiator is used; sometimes, portion-wise addition can be beneficial. |
| Formation of Dibrominated Impurity | - Excess of N-bromosuccinimide (NBS). - Prolonged reaction time after consumption of starting material. | - Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS.[6] - Carefully monitor the reaction and stop it once the starting material is consumed. - In some cases, the dibrominated impurity can be selectively reduced back to the desired monobrominated product.[4] |
| Presence of Unreacted Starting Material | - Insufficient NBS or radical initiator. - Deactivation of the radical initiator. | - Ensure the correct stoichiometry of reagents. - Check the quality and age of the radical initiator. AIBN and benzoyl peroxide can decompose over time. |
| Difficulty in Product Crystallization | - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system. | - Purify the crude product to a certain extent before crystallization if it is highly impure. - Screen various solvents and solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol has been used for recrystallization of a similar compound.[7] |
| Thermal Runaway During Scale-Up | - Inadequate heat removal capacity of the reactor. - Addition of reagents too quickly. | - Ensure the reactor's cooling system is sufficient for the heat of reaction.[8] - Implement a controlled, semi-batch addition of the brominating agent to manage the exotherm.[8] - Perform a thermal safety analysis using techniques like reaction calorimetry (RC1) to understand the heat flow of the reaction.[8] |
Experimental Protocols
Representative Laboratory-Scale Synthesis of this compound
This protocol is a representative example based on procedures for similar benzylic brominations. Researchers should optimize conditions for their specific setup.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 2-methyl-1-methoxy-3-nitrobenzene | 167.16 | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.2 g | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.49 g | 0.05 |
| Acetonitrile | - | 100 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-1-methoxy-3-nitrobenzene (10.0 g, 59.8 mmol) and acetonitrile (100 mL).
-
Add N-bromosuccinimide (11.2 g, 62.8 mmol) and AIBN (0.49 g, 2.99 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The reaction should be monitored by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield this compound as a solid.
Visualizations
Logical Workflow for Scale-Up Troubleshooting
Caption: A logical workflow for troubleshooting common issues during the scale-up of benzylic bromination reactions.
Signaling Pathway of Radical Bromination
Caption: The radical chain mechanism for the benzylic bromination of 2-methyl-1-methoxy-3-nitrobenzene using NBS.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 4. newera-spectro.com [newera-spectro.com]
- 5. This compound | 19689-86-2 | Benchchem [benchchem.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Purification of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1-methoxy-3-nitrobenzene. The following sections offer solutions to common issues encountered during the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a complex mess. Where do I start with purification?
A1: The initial step should always be a liquid-liquid extraction to perform a preliminary cleanup. Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine to remove any remaining aqueous residues. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This will provide a cleaner crude product for further purification.
Q2: I've performed the initial extraction, but my product is still impure. What's the next step?
A2: After the initial workup, the two most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these two methods will depend on the nature of the impurities and the scale of your reaction.
Q3: How do I choose the right solvent for recrystallization?
Q4: I'm seeing an oil form instead of crystals during recrystallization. What should I do?
A4: "Oiling out" is a common problem in recrystallization. It can occur if the melting point of your compound is lower than the boiling point of the solvent, or if the concentration of impurities is too high. Try using a lower boiling point solvent or a solvent mixture. Adding a slightly more polar co-solvent can sometimes help induce crystallization. Seeding the solution with a tiny crystal of pure product (if available) can also initiate crystallization.
Q5: What are the recommended conditions for column chromatography?
A5: For column chromatography, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. You can determine the optimal solvent ratio by performing thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. Based on purification of similar compounds, a gradient elution from pure hexane to a hexane/ethyl acetate mixture may be effective.
Q6: The unreacted starting material is co-eluting with my product during column chromatography. How can I improve the separation?
A6: If you are having trouble separating your product from the unreacted starting material, you can try a less polar solvent system to increase the separation on the column. Alternatively, you can use a different stationary phase, such as alumina instead of silica gel. Another strategy is to use a scavenger resin that specifically reacts with the benzyl bromide functional group of the starting material. For example, a thiol- or tertiary amine-based resin can be added to the crude mixture before chromatography to selectively remove the unreacted this compound.
Data Presentation: Properties of this compound and Analogs
Since specific physicochemical data for this compound is limited, the following table includes data for the target compound where available, supplemented with data from structurally similar compounds to guide purification strategies.
| Property | This compound | 1-Bromo-2-methoxy-3-nitrobenzene | 2-Nitro-6-bromobenzyl bromide |
| Molecular Formula | C₈H₈BrNO₃ | C₇H₆BrNO₃ | C₇H₅Br₂NO₂ |
| Molecular Weight | 246.06 g/mol [1] | 232.03 g/mol | 294.94 g/mol |
| Appearance | - | Colorless to pale yellow solid | Yellow solid |
| Melting Point | Not Available | Not Available | - |
| Boiling Point | Not Available | Not Available | - |
| Solubility | Not Available | Insoluble in water; Soluble in diethyl ether and dimethylformamide. | Recrystallizable from ethanol. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on small-scale trials.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol) and gently heat the mixture. Continue adding the solvent dropwise until the solid completely dissolves.
-
Cooling and Crystallization: Allow the test tube to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of ~0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluting solvent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for purifying this compound.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 2-Methoxy-6-nitrobenzyl Protected Alcohols
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxy-6-nitrobenzyl (MNB) group is a valuable photolabile protecting group for alcohols, particularly in applications requiring controlled release of the alcohol under specific UV light conditions. Its unique electronic properties, arising from the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the benzyl ring, influence the chemical shifts observed in 1H NMR spectroscopy. This guide provides a comparative analysis of the 1H NMR characteristics of MNB-protected alcohols against common benzyl-type protecting groups, along with detailed experimental protocols and workflow visualizations.
Comparative 1H NMR Data
The following table summarizes the typical 1H NMR chemical shifts for the key protons of an alcohol protected with the 2-methoxy-6-nitrobenzyl group, compared with the widely used p-methoxybenzyl (PMB) and benzyl (Bn) protecting groups. The data for the MNB group are estimated based on the closely related 4,5-dimethoxy-2-nitrobenzyl moiety, providing a strong predictive framework for spectral analysis.[1]
| Proton | 2-Methoxy-6-nitrobenzyl (MNB) Ether (Estimated) | p-Methoxybenzyl (PMB) Ether | Benzyl (Bn) Ether |
| Ar-H (ortho to CH2) | ~7.7 ppm (d) | ~7.2-7.3 ppm (d) | ~7.2-7.4 ppm (m) |
| Ar-H (other) | ~7.0-7.5 ppm (m) | ~6.8-6.9 ppm (d) | ~7.2-7.4 ppm (m) |
| -OCH2Ar | ~5.5 ppm (s) | ~4.5 ppm (s) | ~4.6 ppm (s) |
| -OCH3 | ~3.9 ppm (s) | ~3.8 ppm (s) | N/A |
| -CH-O- (of alcohol) | 3.4-4.5 ppm (varies)[2] | 3.4-4.5 ppm (varies)[2] | 3.4-4.5 ppm (varies)[2] |
Note: Chemical shifts are in ppm (δ) relative to TMS. The exact chemical shifts for the proton on the carbon bearing the oxygen (-CH-O-) will vary depending on the structure of the alcohol.[2]
Experimental Protocols
The following are generalized procedures for the synthesis of the MNB protecting group precursor, the protection of a generic alcohol, and the subsequent deprotection.
2.1. Synthesis of 2-Methoxy-6-nitrobenzyl Bromide (MNB-Br)
This protocol is adapted from procedures for the synthesis of similar nitrobenzyl halides.[3]
-
Nitration of 2-methoxybenzaldehyde: Carefully add 2-methoxybenzaldehyde to a cold (0 °C) mixture of nitric acid and sulfuric acid. Stir the reaction at low temperature until the starting material is consumed (monitored by TLC). Pour the reaction mixture over ice and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield 2-methoxy-6-nitrobenzaldehyde.
-
Reduction to the alcohol: Dissolve the 2-methoxy-6-nitrobenzaldehyde in methanol and add sodium borohydride in portions at 0 °C. Stir the reaction until completion, then quench with water and extract the product. The combined organic layers are washed, dried, and evaporated to give 2-methoxy-6-nitrobenzyl alcohol.
-
Bromination: Dissolve the 2-methoxy-6-nitrobenzyl alcohol in a suitable solvent like dichloromethane and cool to 0 °C. Add phosphorus tribromide dropwise and allow the reaction to warm to room temperature. After completion, the reaction is carefully quenched with water, and the product is extracted, washed, dried, and concentrated to afford 2-methoxy-6-nitrobenzyl bromide.
2.2. Protection of a Primary Alcohol with MNB-Br
This procedure is based on the general Williamson ether synthesis for benzyl protecting groups.[4]
-
To a solution of the primary alcohol in a polar aprotic solvent such as DMF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-methoxy-6-nitrobenzyl bromide in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is no longer detectable by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure MNB-protected alcohol.
2.3. Photolytic Deprotection of an MNB-Protected Alcohol
The 2-nitrobenzyl group is known to be photolabile, allowing for deprotection under UV irradiation.[1][4][5][6]
-
Dissolve the MNB-protected alcohol in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Irradiate the solution with a UV lamp, typically at a wavelength between 350-365 nm, in a quartz reaction vessel.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the deprotected alcohol and remove the 2-methoxy-6-nitrosobenzaldehyde byproduct.
Visualizations
3.1. Key 1H NMR Signals of an MNB-Protected Alcohol
Caption: Key 1H NMR signals for a 2-methoxy-6-nitrobenzyl protected alcohol.
3.2. Experimental Workflow: Protection and Deprotection
References
- 1. arep.med.harvard.edu [arep.med.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-6-nitrobenzyl Derivatives
For researchers, scientists, and drug development professionals utilizing photolabile protecting groups (PPGs), understanding the mass spectrometric behavior of these molecules is paramount for accurate characterization and analysis. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 2-methoxy-6-nitrobenzyl derivatives, a class of commonly employed PPGs, supported by experimental data and protocols.
The 2-methoxy-6-nitrobenzyl moiety is a popular choice for a photolabile protecting group due to its efficient cleavage upon UV irradiation. Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a crucial tool for confirming the structure of the protected compound and for analyzing its cleavage products. The fragmentation pattern observed in MS/MS provides a unique fingerprint of the molecule, offering insights into its structural integrity.
Deciphering the Fragmentation Fingerprint
Upon collision-induced dissociation (CID) in a mass spectrometer, 2-methoxy-6-nitrobenzyl derivatives undergo characteristic fragmentation, providing valuable structural information. The primary fragmentation pathways are influenced by the presence of the methoxy and nitro groups on the benzyl ring, as well as the nature of the protected molecule.
A key fragmentation pathway for ethers involves cleavage alpha to the oxygen atom.[1][2][3][4] For nitroaromatic compounds, common fragmentation patterns include the loss of the nitro group (NO2) or nitric oxide (NO).[5][6]
While specific quantitative data for a wide range of 2-methoxy-6-nitrobenzyl derivatives is not extensively compiled in single literature sources, the expected fragmentation can be predicted based on the fragmentation of similar structures. For a generic 2-methoxy-6-nitrobenzyl ether, the protonated molecule [M+H]+ would likely undergo the following key fragmentations:
-
Neutral loss of the protected molecule (ROH): This would result in a fragment ion corresponding to the 2-methoxy-6-nitrobenzyl cation.
-
Loss of the methoxy group (CH3OH or CH3): Cleavage of the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Loss of the nitro group (NO2) or nitric oxide (NO): These losses are characteristic of nitroaromatic compounds and can help in identifying the presence of this functional group.[5][6]
Table 1: Predicted Major Fragmentation Patterns of a Generic 2-Methoxy-6-nitrobenzyl Protected Alcohol (R-OH) in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| [M+H]+ | [M+H - ROH]+ | ROH | Loss of the protected alcohol |
| [M+H]+ | [M+H - 30]+ | NO | Loss of nitric oxide |
| [M+H]+ | [M+H - 31]+ | CH3O | Loss of a methoxy radical |
| [M+H]+ | [M+H - 46]+ | NO2 | Loss of nitrogen dioxide |
Note: The relative intensities of these fragments will depend on the specific structure of the protected molecule and the collision energy used.
Comparison with Alternative Photolabile Protecting Groups
The choice of a photolabile protecting group often depends on factors such as cleavage efficiency, wavelength of activation, and byproducts. From a mass spectrometry perspective, having a distinct and predictable fragmentation pattern is also advantageous. Here, we compare the expected fragmentation of 2-methoxy-6-nitrobenzyl with two other common nitrobenzyl-based PPGs: 6-nitroveratryloxycarbonyl (NVOC) and 4,5-dimethoxy-2-nitrobenzyl (DMNB).
Table 2: Comparative Overview of Predicted Key Fragmentation of Common Nitrobenzyl-based PPGs
| Protecting Group | Key Structural Features | Predicted Dominant Fragmentation Pathways |
| 2-Methoxy-6-nitrobenzyl | Single methoxy group ortho to the nitro group | - Loss of the protected molecule- Loss of NO/NO2- Loss of CH3O |
| NVOC (6-Nitroveratryloxycarbonyl) | Two methoxy groups, carbonate linkage | - Decarboxylation (-44 Da)- Loss of the protected molecule- Loss of NO/NO2 |
| DMNB (4,5-Dimethoxy-2-nitrobenzyl) | Two methoxy groups on the aromatic ring | - Loss of the protected molecule- Sequential loss of methoxy groups- Loss of NO/NO2 |
The presence of the carbonate group in NVOC introduces a characteristic decarboxylation step, which can be a useful diagnostic marker. DMNB, with its two methoxy groups, will likely show sequential losses of these groups, aiding in its identification. The fragmentation of the 2-methoxy-6-nitrobenzyl group, while sharing the common nitro group losses, will be distinguished by the single methoxy group loss and the specific mass of the benzylic fragment.
Experimental Protocols
To obtain reliable and reproducible fragmentation data, a standardized experimental protocol is essential. The following provides a general workflow for the analysis of 2-methoxy-6-nitrobenzyl derivatives by LC-MS/MS.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[7]
-
Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.[7]
-
Ensure the final sample is free of non-volatile salts and detergents, as these can interfere with electrospray ionization.[7][8]
-
Filter the sample through a 0.22 µm filter to remove any particulates.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is typically suitable for the separation of these compounds.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode), is commonly used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally preferred for these compounds as the ether oxygen can be readily protonated.[9]
-
MS1 Scan Range: A range of m/z 100-1000 is typically sufficient to encompass the precursor ion.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) is the most common method.
-
Collision Energy: This will need to be optimized for the specific compound and instrument, but a starting range of 10-40 eV is recommended. The goal is to achieve a good distribution of fragment ions without complete fragmentation of the precursor ion.
-
Data Acquisition: A data-dependent acquisition (DDA) method is often employed, where the most abundant ions in the MS1 scan are automatically selected for MS/MS fragmentation.[10]
Visualizing the Workflow and Fragmentation
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow and a plausible fragmentation pathway for a 2-methoxy-6-nitrobenzyl derivative.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. youtube.com [youtube.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. uab.edu [uab.edu]
- 10. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Confirmation of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene
This guide provides a detailed comparison of key analytical methods for determining the chemical purity of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene, a versatile intermediate in synthetic chemistry.[1] The methodologies discussed are essential for researchers and professionals in drug development and quality control to ensure the identity, purity, and stability of the compound. We present experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Fourier-Transform Infrared (FTIR) Spectroscopy and Melting Point Analysis.
For comparative purposes, we will consider a potential isomeric impurity, 4-(Bromomethyl)-1-methoxy-2-nitrobenzene , which could arise during synthesis and present a separation challenge.
Workflow for Purity Verification
The comprehensive analysis of this compound purity involves a multi-step approach. Initially, chromatographic techniques like HPLC and GC-MS are employed for separation and quantification of the main compound and any impurities. Spectroscopic methods such as NMR and FTIR are then used for structural confirmation and identification of functional groups. Finally, a simple physical measurement like melting point can provide a quick indication of purity.
Caption: Workflow for the comprehensive purity analysis of an organic compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. It offers excellent resolution for separating the target compound from closely related impurities.
Experimental Protocol: HPLC
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (MeCN) and Water (H₂O) (60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
Comparative Data: HPLC Analysis
The following table presents hypothetical data for the analysis of a 99.5% pure sample of this compound containing its isomer as the primary impurity.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 5.8 | 99.5 |
| 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | 6.5 | 0.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful method for analyzing volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for detecting and identifying trace impurities.[3][4]
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-350 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Comparative Data: GC-MS Analysis
The mass spectrum provides a unique fragmentation pattern that confirms the molecular structure. The molecular weight of C₈H₈BrNO₃ is 246.06 g/mol .[1][6]
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 10.2 | 245/247 (M+), 166 (M-Br), 136 (M-Br-NO₂), 106 |
| 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | 10.9 | 245/247 (M+), 166 (M-Br), 136 (M-Br-NO₂), 106 |
Note: The bromine atom results in characteristic M+ and M+2 isotopic peaks of nearly equal intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[3][7] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Experimental Protocol: NMR
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 1.0 s.
-
¹³C NMR: 512 scans, relaxation delay of 2.0 s.
-
Sample Preparation: Dissolve 10-15 mg of the sample in 0.7 mL of CDCl₃.
Comparative Data: ¹H NMR (400 MHz, CDCl₃)
The substitution pattern on the benzene ring leads to distinct chemical shifts and coupling patterns for the aromatic protons.[8]
| Group | This compound (Expected δ, ppm) | 4-(Bromomethyl)-1-methoxy-2-nitrobenzene (Expected δ, ppm) |
| -CH₂Br (singlet) | ~4.85 | ~4.70 |
| -OCH₃ (singlet) | ~4.05 | ~3.95 |
| Aromatic-H | ~7.80 (d), ~7.65 (d), ~7.30 (t) | ~7.95 (d), ~7.20 (dd), ~7.10 (d) |
Supplemental Analytical Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule.
-
Protocol: A small amount of the sample is analyzed using a KBr pellet or as a thin film on a salt plate.
-
Expected Peaks:
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~1580, 1480 cm⁻¹: Aromatic C=C stretch.
-
~1525 cm⁻¹ (asymmetric) & ~1345 cm⁻¹ (symmetric): N-O stretch from the nitro group.
-
~1270 cm⁻¹: Aryl-O-CH₃ ether stretch.
-
~680 cm⁻¹: C-Br stretch.
-
Melting Point Analysis
A sharp melting point range is a classic indicator of high purity for a crystalline solid.[9][10] Impurities typically depress and broaden the melting point range.
-
Protocol: A small amount of the crystalline sample is packed into a capillary tube and heated slowly in a melting point apparatus.
-
Expected Range: A pure sample should exhibit a sharp melting point range (e.g., 88-90°C). A broader range (e.g., 85-89°C) would suggest the presence of impurities.
Conclusion
No single analytical method is sufficient to confirm the purity and identity of this compound. A combination of chromatographic and spectroscopic techniques is essential. HPLC and GC-MS are excellent for quantifying purity and detecting trace impurities, while NMR and FTIR provide definitive structural confirmation. The integration of data from these orthogonal methods provides the highest confidence in the quality of the compound for research and development applications.
References
- 1. This compound | 19689-86-2 | Benchchem [benchchem.com]
- 2. Benzene, 1-(bromomethyl)-3-nitro- | SIELC Technologies [sielc.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. moravek.com [moravek.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Photolabile Protecting Groups in Complex Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the intricate landscape of complex molecule synthesis, the choice of protecting group strategy is a critical decision that significantly impacts overall efficiency, yield, and cost. This guide provides a comprehensive cost-benefit analysis of photolabile protecting groups (PPGs), comparing them with conventional acid-labile, base-labile, and fluoride-labile protecting groups. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Executive Summary
Photolabile protecting groups offer unique advantages in complex synthesis, most notably the ability for spatial and temporal control over deprotection and the use of a "traceless" reagent—light. This allows for the selective deprotection of specific functional groups in a molecule without altering the pH or temperature of the reaction, a feature particularly valuable in the synthesis of delicate and multifunctional compounds. However, these benefits come at a cost, both in terms of the reagents themselves and the specialized equipment required for their removal. This guide weighs these factors, providing a clear-eyed view of when and where the use of PPGs is most advantageous.
Cost-Benefit Analysis
The decision to employ a photolabile protecting group strategy hinges on a careful consideration of its costs and benefits in comparison to more traditional methods.
Benefits of Photolabile Protecting Groups:
-
Orthogonality and Selectivity: PPGs provide an additional layer of orthogonality in complex synthetic sequences.[1] Deprotection is triggered by a specific wavelength of light, leaving other protecting groups unaffected. This high degree of selectivity is often difficult to achieve with chemical deprotection methods that can have unintended side reactions.
-
Spatial and Temporal Control: The use of light as a deprotecting agent allows for precise control over where and when a functional group is revealed.[2] This is particularly advantageous in applications like microarray synthesis and the synthesis of "caged" compounds, where the release of a bioactive molecule at a specific location and time is crucial.
-
Mild and "Traceless" Deprotection: Photolytic cleavage is a non-invasive method that avoids the use of harsh acidic or basic reagents, which can be detrimental to sensitive functional groups elsewhere in the molecule.[2] Light, as a reagent, leaves no residue, simplifying purification procedures.
-
Potential for Increased Yields and Reduced Steps: In certain complex syntheses, the high selectivity of PPGs can lead to higher overall yields and a reduction in the total number of synthetic steps by avoiding the need for additional protection/deprotection sequences.
Costs and Disadvantages of Photolabile Protecting Groups:
-
Reagent Cost: The starting materials for many common photolabile protecting groups can be significantly more expensive than those for conventional protecting groups.
-
Specialized Equipment: Photochemical reactions require specific equipment, such as photoreactors with lamps that emit at the desired wavelength. The initial investment in this equipment can be a considerable cost factor.
-
Phototoxicity and Side Reactions: The high-energy UV light often required for deprotection can potentially damage sensitive molecules or, in biological applications, be toxic to cells.[3] Furthermore, the photolysis byproducts, such as nitroso compounds from nitrobenzyl PPGs, can sometimes interfere with subsequent reactions or be difficult to remove.[4]
-
Quantum Yield and Reaction Time: The efficiency of photolytic cleavage, known as the quantum yield, can vary significantly depending on the specific PPG, the substrate, and the reaction conditions.[2] Low quantum yields can necessitate long irradiation times, potentially leading to degradation of the target molecule.
Quantitative Data Comparison
To provide a clear comparison, the following tables summarize key quantitative data for common photolabile and conventional protecting groups.
Table 1: Reagent Cost Comparison
| Protecting Group Reagent | Price per Gram (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Photolabile | |||
| o-Nitrobenzyl bromide | ~$15.85[5] | 216.03 | ~$3424.25 |
| p-Hydroxyphenacyl bromide | ~$1.70 - $2.40[6][7] | 215.04 | ~$365.57 - $516.10 |
| Conventional | |||
| Di-tert-butyl dicarbonate (Boc-anhydride) | ~$0.09 - $0.40[8][9][10][11][12] | 218.25 | ~$19.64 - $87.30 |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | ~$1.20 - $2.30[1][13][14][15][16] | 150.72 | ~$180.86 - $346.66 |
Note: Prices are approximate and can vary significantly between suppliers and purity grades.
Table 2: Performance Comparison of Protecting Groups
| Protecting Group | Functional Group Protected | Deprotection Conditions | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Photolabile | |||||
| o-Nitrobenzyl (oNB) | Alcohols, Amines, Carboxylic Acids[17] | UV light (e.g., 350 nm)[18] | 80-95[2] | High orthogonality, traceless reagent | Higher cost, potential for side products (nitroso compounds) |
| p-Hydroxyphenacyl (pHP) | Carboxylic Acids, Phosphates[4] | UV light (e.g., 300-350 nm)[19] | 72-98[20] | Rapid release, clean byproducts | Limited to specific functional groups |
| Conventional | |||||
| tert-Butoxycarbonyl (Boc) | Amines | Strong acid (e.g., TFA)[13] | 90-99 | Low cost, well-established | Harsh deprotection conditions |
| tert-Butyldimethylsilyl (TBDMS) | Alcohols | Fluoride source (e.g., TBAF) or acid | 90-99 | Low cost, stable to many conditions | Can be cleaved under acidic conditions |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of any protecting group strategy.
Photolabile Protecting Group Protocols
1. Protection of an Alcohol with o-Nitrobenzyl Bromide
-
Reaction: To a solution of the alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add a solution of o-nitrobenzyl bromide (1.1 eq) in DMF. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
2. Photolytic Deprotection of an o-Nitrobenzyl Ether
-
Reaction: Dissolve the o-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) in a quartz reaction vessel. Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 350 nm) while stirring.[18] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography to remove the o-nitrosobenzaldehyde byproduct.[21]
Conventional Protecting Group Protocols
1. Protection of an Amine with Boc-Anhydride
-
Reaction: To a solution of the amine (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.0 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc-anhydride) (1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give the Boc-protected amine.
2. Deprotection of a Boc-Protected Amine with TFA
-
Reaction: Dissolve the Boc-protected amine in dichloromethane. Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the solution at room temperature for 1-2 hours.[13]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base and purified.
Case Study: A Hypothetical Complex Synthesis
Consider the synthesis of a complex natural product with multiple hydroxyl and amino groups of varying reactivity. A synthetic strategy relying solely on conventional protecting groups might require a lengthy sequence of protection and deprotection steps, with the potential for competing reactions and reduced yields at each stage.
An alternative approach using a photolabile protecting group for a particularly sensitive or sterically hindered functional group could offer a more elegant solution. For instance, an o-nitrobenzyl ether could be installed early in the synthesis and carried through multiple steps that involve acidic or basic conditions. At a late stage, this group could be selectively removed with light, revealing the desired functionality without affecting other protecting groups. While the initial cost of the o-nitrobenzyl bromide and the photoreactor would be higher, the potential for a shorter, more efficient synthesis with a higher overall yield could make this a more cost-effective strategy in the long run.
Conclusion
The choice between photolabile and conventional protecting groups is not a matter of one being universally superior to the other. Instead, it is a strategic decision that must be made based on the specific demands of the synthesis. For routine protections where cost is a primary concern and the substrate is robust, conventional protecting groups remain the workhorses of organic synthesis. However, for complex, multi-step syntheses of sensitive and highly functionalized molecules, the unique advantages of photolabile protecting groups—unparalleled selectivity, mild deprotection conditions, and spatial/temporal control—can be enabling, justifying their higher initial cost. As the complexity of synthetic targets continues to increase, the strategic application of photolabile protecting groups will undoubtedly play an increasingly important role in the art of molecule building.
References
- 1. tert-Butyldimethylsilyl chloride price,buy tert-Butyldimethylsilyl chloride - chemicalbook [m.chemicalbook.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. 2491-36-3 Cas No. | 2-Hydroxyphenacyl bromide | Apollo [store.apolloscientific.co.uk]
- 4. 3-hydroxyphenacyl bromide;CAS No.:2491-37-4 [chemshuttle.com]
- 5. 2-硝基苄溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2491-38-5 Cas No. | 4-Hydroxyphenacyl bromide | Apollo [store.apolloscientific.co.uk]
- 7. 4-Hydroxyphenacyl bromide | CymitQuimica [cymitquimica.com]
- 8. 24424-99-5 Cas No. | BOC Anhydride | Apollo [store.apolloscientific.co.uk]
- 9. biomall.in [biomall.in]
- 10. Di-tert-butyl dicarbonate [oakwoodchemical.com]
- 11. thomassci.com [thomassci.com]
- 12. store.p212121.com [store.p212121.com]
- 13. tert-Butyldimethylsilyl chloride reagent grade, 97 18162-48-6 [sigmaaldrich.com]
- 14. tert-Butyldimethylsilyl chloride reagent grade, 97 18162-48-6 [sigmaaldrich.com]
- 15. indiamart.com [indiamart.com]
- 16. tert-Butyldimethylsilyl chloride, 250 g, CAS No. 18162-48-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 17. books.rsc.org [books.rsc.org]
- 18. o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. seas.upenn.edu [seas.upenn.edu]
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (CAS No. 67853-37-6), a halogenated nitroaromatic compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and requires careful handling to avoid exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity 4, Oral | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301 + P312, P501 |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. As a brominated organic compound, it falls under the category of halogenated organic waste.[1]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions.
-
Crucially, this waste must be segregated into a designated "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.[3]
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible and sealable container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap.
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
The label must also include the full chemical name: "this compound" and its CAS number: "67853-37-6." All constituents and their approximate concentrations should be listed.[2][3]
-
-
Accumulation of Waste:
-
Keep the halogenated organic waste container securely closed at all times, except when adding waste.[2][3]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
-
Disposal of Contaminated Materials:
-
Solid waste, such as contaminated gloves, paper towels, and other disposable labware, should be placed in a separate, clearly labeled bag or container for solid halogenated waste.
-
Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the designated halogenated organic liquid waste container.
-
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (approximately 90% capacity), or if the compound is no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup, which may include completing a chemical waste manifest.
-
Crucially, do not dispose of this compound or any halogenated organic compounds down the drain. [4] This is environmentally harmful and a violation of regulatory standards.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the vicinity and, if the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.
-
Collect and Dispose: Carefully collect the absorbent material and the spilled compound using spark-proof tools and place it in the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
For large spills, contact your institution's EHS department immediately.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
